molecular formula C8H13NO3 B054411 Ethyl 2-oxopyrrolidine-1-acetate CAS No. 61516-73-2

Ethyl 2-oxopyrrolidine-1-acetate

Cat. No.: B054411
CAS No.: 61516-73-2
M. Wt: 171.19 g/mol
InChI Key: AQZWKPDVWWJWRY-UHFFFAOYSA-N
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Description

Ethyl 2-oxopyrrolidine-1-acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds interact with proteins involved in the folding of other proteins .

Mode of Action

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction can influence the folding of proteins, potentially affecting their function.

Biochemical Pathways

It is known that similar compounds, such as pramiracetam, enhance high-affinity choline uptake , which is a crucial process in the synthesis of the neurotransmitter acetylcholine.

Pharmacokinetics

It is known that similar compounds are used in the treatment of central nervous system and cerebrovascular disorders , suggesting that they can cross the blood-brain barrier.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate. For instance, it is recommended to store this compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.

Properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWKPDVWWJWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057785
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61516-73-2
Record name Ethyl (2-oxo-1-pyrrolidinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61516-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OXOPYRROLIDINE-1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate in Piracetam samples?

A1: Ethyl (2-oxopyrrolidin-1-yl)acetate is identified as one of the four impurities found in Piracetam samples in the study by []. The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of pharmaceutical products. Therefore, it's crucial to have reliable analytical methods to identify and quantify these impurities to ensure the quality and purity of the final drug product. The study successfully developed and validated a high-performance liquid chromatography (HPLC) method capable of separating and quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate with a minimum quantifiable amount of 55 ng/mL []. This method provides a valuable tool for quality control in the production of Piracetam.

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